![molecular formula C7H10N2S B6155231 6-(dimethylamino)pyridine-3-thiol CAS No. 680591-10-0](/img/no-structure.png)
6-(dimethylamino)pyridine-3-thiol
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Description
“6-(dimethylamino)pyridine-3-thiol” is a compound that likely contains a pyridine ring, which is a basic aromatic heterocyclic compound. It seems to have a dimethylamino group attached at the 6th position and a thiol group at the 3rd position .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with pyridine derivatives . For instance, 4-Dimethylaminopyridine (DMAP) can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For example, DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-(dimethylamino)pyridine (dmap), are used as catalysts for esterification and amidation reactions . These reactions are crucial in the synthesis of various biochemical compounds.
Mode of Action
Dmap, a similar compound, is known to be more basic than pyridine due to the resonance stabilization from the nme2 substituent . This property could potentially influence the interaction of 6-(dimethylamino)pyridine-3-thiol with its targets.
Biochemical Pathways
Related compounds such as pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 6-(dimethylamino)pyridine-3-thiol might also interact with similar biochemical pathways.
Result of Action
Similar compounds have been found to exhibit antiproliferative potency against different cancer cell lines , suggesting that 6-(dimethylamino)pyridine-3-thiol might have similar effects.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(dimethylamino)pyridine-3-thiol involves the reaction of 3-chloropyridine with dimethylamine followed by substitution with sodium hydrosulfide.", "Starting Materials": [ "3-chloropyridine", "dimethylamine", "sodium hydrosulfide", "diethyl ether", "water" ], "Reaction": [ "Add 3-chloropyridine to a mixture of dimethylamine and diethyl ether.", "Heat the mixture to reflux for several hours.", "Cool the mixture and add sodium hydrosulfide.", "Stir the mixture for several hours.", "Extract the product with diethyl ether.", "Wash the organic layer with water.", "Dry the organic layer with anhydrous sodium sulfate.", "Filter and evaporate the solvent to obtain the desired product." ] } | |
CAS RN |
680591-10-0 |
Product Name |
6-(dimethylamino)pyridine-3-thiol |
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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